Cas no 2649017-07-0 ((5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride)

(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride
- (5,5-dimethyl-4H-1,2-oxazol-3-yl)methanamine;hydrochloride
- Z2235810239
- (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride
-
- MDL: MFCD29041267
- Inchi: 1S/C6H12N2O.ClH/c1-6(2)3-5(4-7)8-9-6;/h3-4,7H2,1-2H3;1H
- InChI Key: RPXPATLNMFCDGY-UHFFFAOYSA-N
- SMILES: Cl.O1C(C)(C)CC(CN)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 140
- Topological Polar Surface Area: 47.6
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-245780-5.0g |
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride |
2649017-07-0 | 95% | 5.0g |
$3396.0 | 2024-06-19 | |
Enamine | EN300-245780-10g |
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride |
2649017-07-0 | 95% | 10g |
$5037.0 | 2023-09-15 | |
1PlusChem | 1P0292VX-250mg |
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanaminehydrochloride |
2649017-07-0 | 95% | 250mg |
$778.00 | 2024-05-08 | |
Aaron | AR029349-2.5g |
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanaminehydrochloride |
2649017-07-0 | 95% | 2.5g |
$3181.00 | 2025-02-17 | |
Enamine | EN300-245780-10.0g |
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride |
2649017-07-0 | 95% | 10.0g |
$5037.0 | 2024-06-19 | |
Enamine | EN300-245780-2.5g |
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride |
2649017-07-0 | 95% | 2.5g |
$2295.0 | 2024-06-19 | |
Enamine | EN300-245780-0.1g |
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride |
2649017-07-0 | 95% | 0.1g |
$407.0 | 2024-06-19 | |
Enamine | EN300-245780-0.5g |
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride |
2649017-07-0 | 95% | 0.5g |
$914.0 | 2024-06-19 | |
1PlusChem | 1P0292VX-2.5g |
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanaminehydrochloride |
2649017-07-0 | 95% | 2.5g |
$2899.00 | 2024-05-08 | |
Enamine | EN300-245780-1g |
(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride |
2649017-07-0 | 95% | 1g |
$1172.0 | 2023-09-15 |
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride Related Literature
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
J.-F. Colomer,L. Henrard,P. Launois,G. Van Tendeloo,A. A. Lucas,Ph. Lambin Chem. Commun., 2004, 2592-2593
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride: An Overview of a Promising Compound in Medicinal Chemistry
The compound (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS No. 2649017-07-0) is a synthetic molecule that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride is a derivative of 1,2-oxazoles, a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen and one nitrogen atom. The specific structure of this compound includes two methyl groups attached to the 5-position of the oxazole ring and an amino group attached to the methylene bridge. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various biological assays and pharmaceutical formulations.
The molecular formula of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride is C8H16N2O·HCl, with a molecular weight of approximately 187.68 g/mol. Its chemical structure can be represented as:
Synthesis Methods
The synthesis of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride typically involves several steps. One common approach is the reaction of 3-amino butyric acid with formaldehyde and ammonia to form the corresponding oxazole ring. Subsequent methylation reactions introduce the methyl groups at the 5-position. Finally, the amino group is protonated with hydrochloric acid to form the hydrochloride salt.
Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. Additionally, the use of green solvents and catalysts has minimized environmental impact while maintaining high product purity.
Biological Activities
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride has demonstrated a range of biological activities that make it an attractive candidate for drug development. One of its most notable properties is its ability to modulate neurotransmitter systems in the central nervous system (CNS). Specifically, it has been shown to interact with serotonin receptors (5-HT receptors), which are involved in various physiological processes such as mood regulation and pain perception.
In preclinical studies, this compound has exhibited antidepressant-like effects in animal models of depression. It has also shown potential as an analgesic agent by reducing pain responses in both acute and chronic pain models. These findings suggest that (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride could be developed into novel therapeutic agents for treating mood disorders and pain conditions.
Clinical Trials and Research Advancements
The promising preclinical results have led to increased interest in evaluating the safety and efficacy of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride in clinical trials. Several Phase I trials have been conducted to assess its pharmacokinetic properties and safety profile in healthy volunteers. These trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects.
Ongoing Phase II trials are currently investigating its efficacy in treating major depressive disorder (MDD) and chronic pain conditions such as neuropathic pain. Preliminary results from these trials have been encouraging, with patients showing significant improvements in symptom scores compared to placebo groups.
In addition to its potential as a standalone therapeutic agent, there is growing interest in combining (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-y)methanamine hydrochloride with other drugs to enhance treatment outcomes. For example, combination therapy with selective serotonin reuptake inhibitors (SSRIs) has shown synergistic effects in preclinical models of depression.
Conclusion
(5,5-Dimethyl-4,5-dihydro- strong > oxazol - 3 - yl ) methanamine hydrochloride strong > (CAS No . 2649017 - 07 - 0 ) represents a promising compound in medicinal chemistry due to its unique chemical structure , diverse biological activities , and potential therapeutic applications . Ongoing research continues to uncover new insights into its mechanisms of action , paving the way for its development into effective treatments for various medical conditions . As clinical trials progress , it is anticipated that this compound will play an increasingly important role in advancing our understanding and management of mood disorders , pain conditions , and other neurological disorders . p > article > response >
2649017-07-0 ((5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine hydrochloride) Related Products
- 745801-17-6([1,1'-BIPHENYL]-4-SULFONYL CHLORIDE, 2'-METHYL-)
- 2138411-11-5(3-(5-formylpyridin-2-yl)thiophene-2-carbonitrile)
- 2228305-41-5(2,2-dimethyl-1-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid)
- 1218069-09-0(2-Amino-2-(3,4-dimethylphenyl)acetic acid)
- 2223009-52-5(1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 2228514-66-5(3-hydroxy-1-(2-phenylpropan-2-yl)cyclobutane-1-carboxylic acid)
- 723742-57-2(3-(4-METHYL-4 H-[1,2,4]TRIAZOL-3-YLSULFANYL)-PROPIONIC ACID)
- 921836-27-3(6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one)
- 3978-80-1(N-Boc-L-tyrosine)
- 1541575-29-4(1-(2-methoxy-5-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)




